1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride
Overview
Description
“1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride” is a chemical compound that can be used in the preparation of substituted triazoles as allosteric modulators of mGluR5 receptor . These modulators are useful in the treatment of neurological and psychiatric disorders . It can also be used in the preparation of piperazinyl antiviral agents .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14ClFN2O . The average mass is 230.667 Da and the monoisotopic mass is 230.062225 Da .Scientific Research Applications
Synthesis and Chemical Analysis
- The synthesis of flunarizine, a drug belonging to calcium channel blockers that exhibits vasodilating effects, is achieved through condensation reactions involving derivatives similar to 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride. This synthesis process demonstrates the compound's relevance in creating therapeutically active agents (R. N. Shakhmaev et al., 2016).
- Analytical techniques such as micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) have been utilized to separate and analyze flunarizine and its degradation products, indicating the compound's significance in pharmaceutical quality control and stability studies (D. El-Sherbiny et al., 2005).
Crystal Structure and Molecular Design
- Studies on the crystal structures of derivatives related to this compound reveal detailed insights into their molecular configurations, facilitating the design of new therapeutic agents with optimized properties (N. Ullah et al., 2014; N. Ullah & H. Stoeckli-Evans, 2021).
Pharmacological Applications
- The compound has been a key intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, showcasing its utility in creating drugs for treating psychiatric disorders (C. Botteghi et al., 2001).
- Novel derivatives synthesized from the compound have demonstrated potential for antidepressant and antianxiety activities in preclinical models, underscoring the compound's relevance in developing new psychiatric medications (J. Kumar et al., 2017).
Bioactivity and Drug Discovery
- Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, similar in structure to the compound , highlights its utility in developing fluorescent probes and understanding molecular interactions (Jiaan Gan et al., 2003).
Safety and Hazards
The safety information available indicates that “1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDIKFQECVFCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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